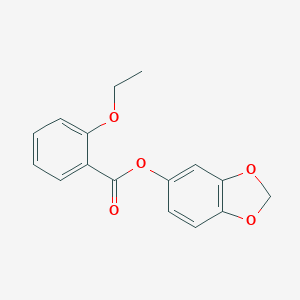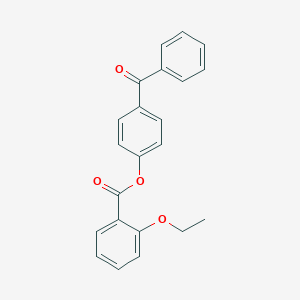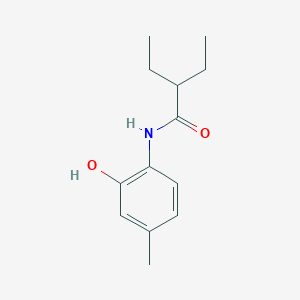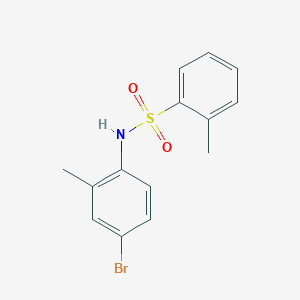
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide, commonly known as Br-MBS, is a chemical compound with a molecular formula of C14H14BrNO2S. It is a sulfonamide derivative that has been widely studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Br-MBS has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Br-MBS has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
Br-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes, including acid-base balance and transport of carbon dioxide. The inhibition of carbonic anhydrase by Br-MBS has been shown to have anti-cancer effects, as it leads to a decrease in the pH of cancer cells, which can induce apoptosis.
Biochemical and Physiological Effects:
Br-MBS has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and alteration of pH in cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Br-MBS is its ability to inhibit carbonic anhydrase activity, which makes it a useful tool for studying the physiological processes that involve this enzyme. However, one limitation of Br-MBS is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using Br-MBS in lab experiments.
Orientations Futures
There are several potential future directions for research involving Br-MBS. One area of interest is the development of Br-MBS derivatives that have improved selectivity and efficacy. Another potential direction is the study of the effects of Br-MBS on other physiological processes, such as ion transport and neurotransmitter release. Additionally, the potential use of Br-MBS as an anti-cancer agent warrants further investigation, particularly in the development of novel therapeutic strategies that utilize Br-MBS and its derivatives.
Méthodes De Synthèse
Br-MBS can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenylamine with para-toluenesulfonyl chloride in the presence of a base, followed by the reaction with methyl magnesium bromide. The final product is obtained through the reaction of the intermediate with sulfuric acid and water.
Propriétés
Formule moléculaire |
C14H14BrNO2S |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-4-6-14(10)19(17,18)16-13-8-7-12(15)9-11(13)2/h3-9,16H,1-2H3 |
Clé InChI |
SHARYZLYXKXVLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

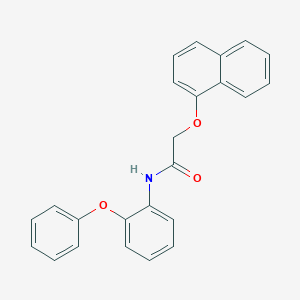
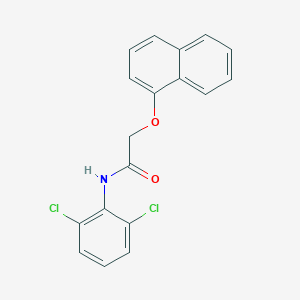

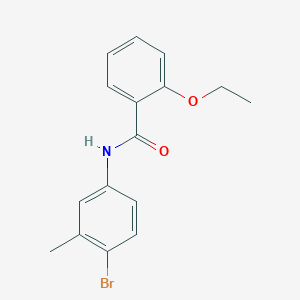
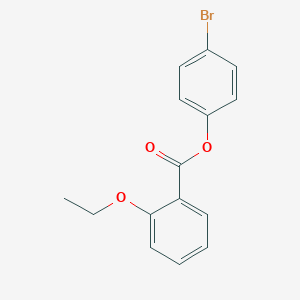
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
